trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid
CAS No.: 69907-67-1
VCID: VC21537087
Molecular Formula: C12H15NO4
Molecular Weight: 237,25 g/mole
* For research use only. Not for human or veterinary use.

Description |
trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of approximately 237.25 g/mol. It is known for its applications in bioconjugation, particularly due to its maleimide group, which reacts with thiol groups to form stable thioether bonds. This property makes it a valuable tool in the synthesis of antibody-drug conjugates and other bioconjugates. Synthesis and Preparation MethodsThe synthesis of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid typically involves the reaction of maleic anhydride with 4-(aminomethyl)cyclohexane-1-carboxylic acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. Solvents such as benzene and reagents like thionyl chloride are commonly used in these reactions. Bioconjugationtrans-4-(Maleimidomethyl)cyclohexanecarboxylic acid is widely used in bioconjugation for attaching biomolecules such as antibodies, drugs, or imaging agents to proteins. This is crucial for developing targeted therapies and diagnostic tools. Protein LabelingBy linking this compound to reporter molecules (e.g., fluorescent dyes), researchers can track protein localization and activity within cells. This application is vital for studying protein dynamics in live-cell imaging. Drug ConjugatesIt can be utilized to create drug conjugates that improve drug delivery by targeting specific cells or tissues through thiol-mediated attachment. Vaccine DevelopmentThe ability of this compound to form stable conjugates makes it suitable for creating vaccines that require precise targeting of antigens to elicit an immune response. Research Findings and Case StudiesSeveral studies have highlighted the efficacy of this compound in various biological applications:
Comparison with Similar Compounds
trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid is unique due to its specific reactivity towards thiol groups and the stability provided by the cyclohexane bridge, making it particularly valuable in the synthesis of stable and efficient bioconjugates. |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 69907-67-1 | ||||||
Product Name | trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid | ||||||
Molecular Formula | C12H15NO4 | ||||||
Molecular Weight | 237,25 g/mole | ||||||
IUPAC Name | 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid | ||||||
Standard InChI | InChI=1S/C12H15NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h5-6,8-9H,1-4,7H2,(H,16,17) | ||||||
Standard InChIKey | LQILVUYCDHSGEU-UHFFFAOYSA-N | ||||||
SMILES | C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)O | ||||||
Canonical SMILES | C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)O | ||||||
Synonyms | 4-(maleimidomethyl)cyclohexane-1-carboxylic acid;Mal-AMCHC | ||||||
PubChem Compound | 11548799 | ||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume